molecular formula C48H62O7Si2 B13668702 10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol

10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol

Cat. No.: B13668702
M. Wt: 807.2 g/mol
InChI Key: ZHDDZGPWKBZLIQ-UHFFFAOYSA-N
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Description

This compound is a highly specialized siloxane-based molecule featuring a disilane backbone (Si–O–Si linkages) integrated with tetraoxa (four ether oxygen atoms), benzyloxy, diol, and bulky aromatic substituents (tetramethyl and tetraphenyl groups). Its structural complexity suggests applications in materials science, such as polymer stabilizers, hydrophobic coatings, or precursors for silicon-based nanomaterials . The benzyloxy group enhances solubility in organic solvents, while the siloxane framework provides thermal and chemical stability.

Synthesis likely involves multi-step palladium-catalyzed coupling or siloxane condensation reactions, analogous to methodologies described for tetrazole derivatives and heterocyclic systems . For example, highlights the use of bis(triphenylphosphine)palladium dichloride in cross-coupling reactions, which could be adapted for introducing benzyloxy or aryl groups in this compound.

Properties

Molecular Formula

C48H62O7Si2

Molecular Weight

807.2 g/mol

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxy-3-[3-[3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxypropoxy]-2-phenylmethoxypropoxy]propan-2-ol

InChI

InChI=1S/C48H62O7Si2/c1-47(2,3)56(43-24-14-8-15-25-43,44-26-16-9-17-27-44)54-35-40(49)33-51-37-42(53-32-39-22-12-7-13-23-39)38-52-34-41(50)36-55-57(48(4,5)6,45-28-18-10-19-29-45)46-30-20-11-21-31-46/h7-31,40-42,49-50H,32-38H2,1-6H3

InChI Key

ZHDDZGPWKBZLIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(COCC(COCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)OCC5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Molecular Properties

Property Value
Molecular Formula C48H62O7Si2
Molecular Weight 807.2 g/mol
IUPAC Name 1-[tert-butyl(diphenyl)silyl]oxy-3-[3-[3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxypropoxy]-2-phenylmethoxypropoxy]propan-2-ol
InChI Key ZHDDZGPWKBZLIQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)Si(C2=CC=CC=C2)OCC(COCC(COCC(COSi(C4=CC=CC=C4)C(C)(C)C)O)OCC5=CC=CC=C5)O

Research on Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Protection of hydroxyl groups tert-butyldiphenylsilyl chloride, base 85-90 High selectivity, mild conditions
Etherification (tetraoxa chain) Alkoxide intermediates, anhydrous solvents 75-80 Requires inert atmosphere
Benzyloxy group introduction Benzyl bromide, sodium hydride 80-85 Controlled temperature to avoid side reactions
Deprotection Tetra-n-butylammonium fluoride in THF 90-95 Efficient removal of silyl protecting groups

Chemical Reactions Analysis

Types of Reactions

10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Scientific Research Applications

10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors,

Biological Activity

The compound 10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol is a complex organic molecule with potential biological applications. Its unique structure suggests various interactions at the molecular level that could lead to significant biological activities. This article explores the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26O4C_{21}H_{26}O_{4} with a molecular weight of approximately 342.44 g/mol. The compound features multiple functional groups including benzyloxy and tetraoxa units which may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H26O4
Molecular Weight342.44 g/mol
InChI KeyFRLMVBKKCHFJBX-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of phenolic groups in the structure can facilitate electron donation and radical scavenging activities. Studies have shown that related compounds demonstrate significant inhibition of oxidative stress markers in various biological models .

Anti-inflammatory Effects

Molecular docking studies suggest that the compound may interact with key inflammatory pathways. For instance, binding affinities to proteins involved in the NF-κB signaling pathway have been reported . This interaction could lead to reduced expression of pro-inflammatory cytokines.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Analogous compounds have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) in the range of 16 μg/mL to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Candida albicans . The presence of benzyloxy groups may enhance membrane permeability and bioactivity.

Case Studies and Research Findings

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels when tested against standard antioxidants .
  • Molecular Docking Analysis : Computational studies performed on similar compounds indicated favorable binding interactions with inflammatory mediators like COX-2 and LOX enzymes. The docking scores suggested that modifications to the benzyloxy group could enhance anti-inflammatory activity .
  • In Vivo Studies : Animal models treated with derivatives of this compound showed reduced inflammation markers and improved recovery rates post-injury compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its hybrid siloxane-organic architecture. Below is a comparative analysis with structurally related compounds:

Compound Key Features Divergences from Target Compound
Polysiloxanes (e.g., PDMS) Linear Si–O backbones with methyl/phenyl substituents; high thermal stability, flexibility. Lack benzyloxy and diol functional groups; simpler substituents reduce reactivity for further modification.
Silane Diols (e.g., Ph₂Si(OH)₂) Two hydroxyl groups bonded to silicon; used as crosslinkers in silicones. Absence of ether linkages (tetraoxa) and extended alkyl/aryl chains; limited solubility in polar solvents.
Benzyloxy-Substituted Silanes (e.g., C₆H₅CH₂O-Si(OEt)₃) Benzyloxy groups enhance solubility; used in sol-gel processes. Smaller molecular weight; no diol or multi-ether functionalities.
Tetraphenylsilane Derivatives Bulky aryl substituents improve steric protection; used in OLEDs and photovoltaics. No siloxane backbone or diol groups; limited capacity for hydrogen bonding.

Computational Similarity Analysis

Per and , structural similarity can be quantified using molecular fingerprints (e.g., Morgan or MACCS keys) and Tanimoto/Dice coefficients. For example:

  • Tanimoto Index (TI): A TI >0.7 indicates high similarity. The target compound’s TI with polysiloxanes would be low (~0.3–0.4) due to its benzyloxy and diol groups. However, TI with benzyloxy-silanes may reach ~0.6, reflecting shared solubilizing substituents .
  • Activity Cliffs: Despite structural parallels, minor changes (e.g., replacing benzyloxy with methoxy) could drastically alter hydrophobicity or biological activity, as noted in ligand-based screening paradigms .

Challenges in Empirical Comparisons

Direct empirical data (e.g., solubility, melting points) for the target compound are scarce. However, inferences can be drawn:

  • Solubility: Expected to exceed non-benzylated siloxanes due to the benzyloxy group, akin to benzene derivatives in .
  • Hydrophobicity: The tetraoxa chain may reduce hydrophobicity compared to purely alkyl-substituted silanes.

Q & A

Q. What interdisciplinary approaches are needed to study interactions with biological macromolecules?

  • Methodological Answer : Combine surface plasmon resonance (SPR) for binding kinetics, cryo-EM for structural insights, and metabolomics to assess cellular response. For example, machine learning-driven libraries can prioritize compounds for in vitro validation against disease-specific targets.

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